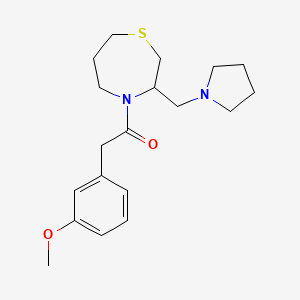

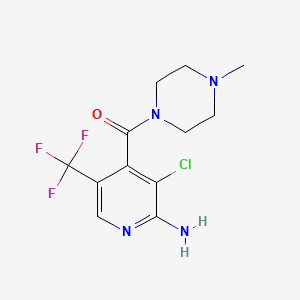

4-(3,5-二氯-2-羟基苯磺酰基)哌嗪-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of piperazine as a starting material. For instance, the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl)-[2,5-14C] piperazinyl acetate is achieved via [2,5-14C] piperazine and ethyl [2,5-14C] piperazinyl acetate . This suggests that the synthesis of ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate could potentially involve a similar approach, starting with piperazine and introducing the sulfonyl and carboxylate groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate can be complex. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation and the dihedral angles between the piperazine and benzene rings are approximately 30 degrees . This information can be useful when predicting the molecular conformation of ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate, which may also exhibit a chair conformation of the piperazine ring and specific dihedral angles due to the presence of the benzene ring.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be complex and are influenced by the substituents on the piperazine ring. The papers provided do not detail reactions specific to ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate, but they do indicate that piperazine can react with various carboxylic acids and aldehydes to form esterified or amide products . These reactions are likely to be relevant when considering the chemical behavior of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate are not directly provided, the properties of similar compounds can offer some insights. For example, the crystal structure analysis of EPBA suggests that such compounds can form stable crystalline structures, which may imply that ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate could also crystallize under the right conditions . The presence of ethoxycarbonyl and sulfonyl groups is likely to influence the solubility, melting point, and other physical properties of the compound.

科学研究应用

合成和表征

4-(3,5-二氯-2-羟基苯磺酰基)哌嗪-1-甲酸乙酯参与双功能磺酰胺-酰胺衍生物的合成和表征。这些衍生物对各种细菌和真菌菌株表现出显着的抗菌和抗真菌活性,突出了其在抗菌研究中的潜力 (Abbavaram & Reddyvari, 2013).

药物发现应用

该化合物在药物发现中也至关重要,特别是对于 2 型糖尿病和阿尔茨海默病等疾病。通过合成多功能衍生物,已评估其对 α-葡萄糖苷酶、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶的抑制潜力。这些研究表明其在开发用于治疗这些疾病的新型治疗剂中的作用 (Abbasi et al., 2018).

抗菌活性

在另一项研究中,从涉及 4-(3,5-二氯-2-羟基苯磺酰基)哌嗪-1-甲酸乙酯反应合成的新型 1,2,4-三唑衍生物对其抗菌活性进行了筛选。发现一些衍生物对测试微生物具有良好或中等活性,这强调了该化学物质在开发新型抗菌剂中的用途 (Bektaş et al., 2007).

结构和氢键研究

该化合物的作用延伸到了解质子转移化合物中的晶体结构和氢键模式。涉及 5-磺基水杨酸与各种脂肪族氮路易斯碱(包括与 4-(3,5-二氯-2-羟基苯磺酰基)哌嗪-1-甲酸乙酯相关的结构)的研究,为分子材料的设计提供了宝贵的见解 (Smith, Wermuth, & Sagatys, 2011).

属性

IUPAC Name |

ethyl 4-(3,5-dichloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O5S/c1-2-22-13(19)16-3-5-17(6-4-16)23(20,21)11-8-9(14)7-10(15)12(11)18/h7-8,18H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLATTHNTXFTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)